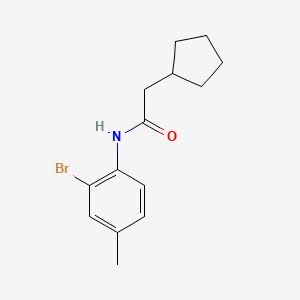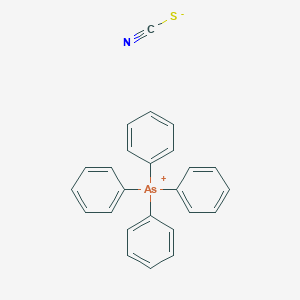![molecular formula C16H12N4O3 B14139317 2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one CAS No. 41332-42-7](/img/structure/B14139317.png)
2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities .
准备方法
The synthesis of 2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 3-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid, and a catalyst like piperidine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one undergoes various chemical reactions, including:
科学研究应用
作用机制
The mechanism of action of 2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . Its anticancer activity is believed to result from its interaction with DNA and inhibition of key enzymes involved in cell proliferation . Molecular docking studies have shown that the compound binds effectively to these targets, leading to its observed biological effects .
相似化合物的比较
2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one can be compared with other quinazolinone derivatives such as:
2-methyl-3-{[(E)-(4-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one: Similar in structure but with a different position of the nitro group, leading to variations in biological activity.
2-methyl-3-{[(E)-(3-chlorophenyl)methylidene]amino}quinazolin-4(3H)-one: Contains a chlorine substituent instead of a nitro group, which can alter its chemical reactivity and biological properties.
2-methyl-3-{[(E)-(3-methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one: The presence of a methoxy group instead of a nitro group can significantly impact its pharmacological profile.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
属性
CAS 编号 |
41332-42-7 |
|---|---|
分子式 |
C16H12N4O3 |
分子量 |
308.29 g/mol |
IUPAC 名称 |
2-methyl-3-[(E)-(3-nitrophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H12N4O3/c1-11-18-15-8-3-2-7-14(15)16(21)19(11)17-10-12-5-4-6-13(9-12)20(22)23/h2-10H,1H3/b17-10+ |
InChI 键 |
VMABUNVMWSSEQB-LICLKQGHSA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)
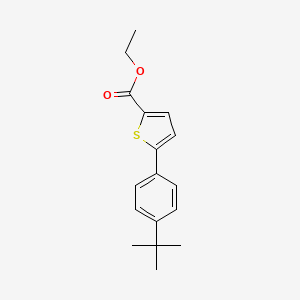
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)
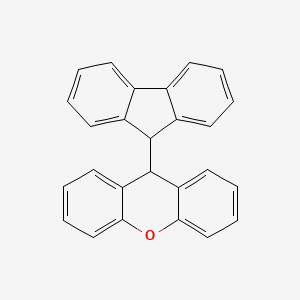
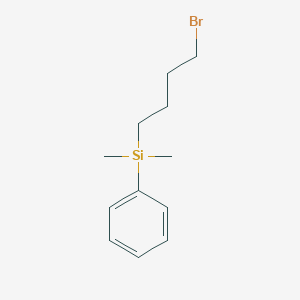
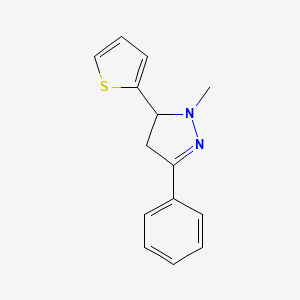

![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
